Product packaging for 4,6-dichloro-2-(fluoromethyl)pyrimidine(Cat. No.:CAS No. 16097-55-5)

4,6-dichloro-2-(fluoromethyl)pyrimidine

Cat. No.: B6265355
CAS No.: 16097-55-5
M. Wt: 181
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Organic Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental motif in organic chemistry. numberanalytics.com Its significance stems primarily from its prevalence in nature as a core component of nucleobases such as cytosine, thymine, and uracil, which are the building blocks of nucleic acids, DNA and RNA. ignited.inmicrobenotes.com This biological relevance has historically driven intense research into the synthesis and properties of pyrimidine derivatives. nih.gov

Beyond their role in biological systems, pyrimidine scaffolds are attractive to medicinal chemists due to their ability to interact with a wide range of biological targets. nih.gov The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the carbon atoms can be readily functionalized to modulate the molecule's steric and electronic properties. This versatility has led to the development of numerous pyrimidine-containing drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. ignited.innih.gov

Strategic Importance of Dihalogenated Pyrimidine Nuclei in Synthetic Design

Dihalogenated pyrimidines are particularly valuable in synthetic organic chemistry due to the presence of two reactive halogen atoms. These halogens serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various functional groups. This stepwise functionalization is a powerful strategy for building molecular complexity and accessing a diverse range of substituted pyrimidines.

The differential reactivity of the halogen atoms, often influenced by the electronic nature of other substituents on the pyrimidine ring, can be exploited to achieve chemoselective transformations. For instance, in many dihalogenated pyrimidines, one halogen position is more susceptible to nucleophilic attack than the other, enabling chemists to selectively modify one position while leaving the other intact for subsequent reactions. This controlled reactivity is a key advantage in the design of efficient and convergent synthetic routes.

The strategic placement of halogen atoms on the pyrimidine nucleus provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These powerful carbon-carbon and carbon-nitrogen bond-forming reactions have further expanded the synthetic utility of dihalogenated pyrimidines, making them indispensable precursors for the construction of complex molecular architectures.

Overview of 4,6-Dichloro-2-(fluoromethyl)pyrimidine within the Dihalogenated Pyrimidine Class

Within the broad class of dihalogenated pyrimidines, this compound is a compound of particular interest. Its structure features two chlorine atoms at the 4 and 6 positions, which are highly susceptible to nucleophilic displacement, and a fluoromethyl group at the 2 position. The presence of the fluoromethyl group can significantly influence the compound's reactivity and the properties of its derivatives. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

The two chlorine atoms on the pyrimidine ring of this compound offer two points of diversification, allowing for the introduction of different substituents to fine-tune the molecule's properties for specific applications. This makes it a valuable intermediate for the synthesis of novel bioactive compounds and advanced materials.

Properties

CAS No.

16097-55-5

Molecular Formula

C5H3Cl2FN2

Molecular Weight

181

Purity

95

Origin of Product

United States

Advanced Chemical Reactivity and Transformation Studies of 4,6 Dichloro 2 Fluoromethyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, exacerbated by the inductive effect of the two chlorine atoms and the fluoromethyl group, makes 4,6-dichloro-2-(fluoromethyl)pyrimidine highly susceptible to SNAr reactions. In pyrimidine systems, the general order of reactivity for nucleophilic substitution is C4(6) > C2 >> C5. acs.orgstackexchange.com The presence of the electron-withdrawing fluoromethyl substituent at the C2 position further enhances the electrophilicity of the C4 and C6 positions, making them prime sites for nucleophilic attack.

The introduction of amino groups onto the pyrimidine scaffold is a common strategy for the synthesis of pharmaceutically relevant molecules. The reactions of this compound with various amine nucleophiles can be controlled to achieve either mono- or di-substitution.

Selective mono-amination can typically be achieved by carefully controlling the reaction stoichiometry, using one equivalent of the amine nucleophile. Studies on the analogous 4,6-dichloropyrimidine (B16783) have shown that catalyst-free thermal conditions are often sufficient for the first substitution. nih.gov The reaction of this compound with a primary or secondary amine in a polar aprotic solvent like DMF or a high-boiling alcohol such as n-butanol, often in the presence of a non-nucleophilic base like K₂CO₃ or triethylamine (B128534) (TEA) to scavenge the HCl byproduct, is expected to yield the corresponding 4-amino-6-chloro-2-(fluoromethyl)pyrimidine derivative. nih.govmdpi.com

The steric bulk of the incoming amine can influence the reaction rate and yield. For instance, reactions with sterically unhindered amines are expected to proceed smoothly, while bulkier amines may require more forcing conditions or result in lower yields. nih.gov

Table 1: Representative Conditions for Mono-amination The following table is based on analogous reactions with 4,6-dichloropyrimidine and serves as a predictive model.

Amine NucleophileBaseSolventTemperatureExpected ProductReference
Primary AlkylamineK₂CO₃DMF140 °C4-(Alkylamino)-6-chloro-2-(fluoromethyl)pyrimidine nih.gov
Secondary AmineTEAn-BuOHReflux4-(Dialkylamino)-6-chloro-2-(fluoromethyl)pyrimidine mdpi.com
Substituted AnilineDIPEAn-BuOH125 °C4-(Arylamino)-6-chloro-2-(fluoromethyl)pyrimidine acs.org

The introduction of a second amino group to form a 4,6-diamino-2-(fluoromethyl)pyrimidine derivative is more challenging than the first substitution. The electron-donating character of the first amino group introduced deactivates the pyrimidine ring towards further nucleophilic attack, making the remaining chlorine atom less reactive.

To overcome this deactivation, harsher reaction conditions, such as higher temperatures and the use of a significant excess of the amine, are often necessary. nih.gov Alternatively, palladium-catalyzed Buchwald-Hartwig amination offers a more efficient and milder route. This method involves a palladium precatalyst (e.g., Pd(dba)₂) and a specialized phosphine (B1218219) ligand (e.g., DavePhos, BINAP) to facilitate the carbon-nitrogen bond formation. nih.gov This catalytic approach is particularly useful for introducing a second, different amine substituent, allowing for the synthesis of unsymmetrical 4,6-diaminopyrimidines. nih.gov

Table 2: Methodologies for Di-amination The following table is based on analogous reactions with 4-amino-6-chloropyrimidine (B18116) derivatives and serves as a predictive model.

SubstrateAmine (Equiv.)Catalyst/LigandBaseSolventConditionsExpected ProductReference
4-Amino-6-chloro-2-(fluoromethyl)pyrimidineAmine (4 equiv.)Pd(dba)₂/DavePhosNaOtBuToluene100 °CN4,N6-Disubstituted-2-(fluoromethyl)pyrimidine-4,6-diamine nih.gov
4-Amino-6-chloro-2-(fluoromethyl)pyrimidineAmine (excess)NoneNoneSealed Tube>150 °CN4,N6-Disubstituted-2-(fluoromethyl)pyrimidine-4,6-diamine nih.gov

In the starting material, this compound, the C4 and C6 positions are chemically equivalent. Therefore, the initial mono-amination reaction does not exhibit regioselectivity between these two sites. The product will be a single compound, 4-amino-6-chloro-2-(fluoromethyl)pyrimidine (which is identical to 6-amino-4-chloro-2-(fluoromethyl)pyrimidine).

However, the concept of regioselectivity becomes critical when comparing the reactivity of the C4/C6 positions to the C2 position in other pyrimidine systems. In 2,4-dichloropyrimidines, for example, nucleophilic attack generally favors the C4 position over the C2 position. acs.orgstackexchange.com This preference is attributed to the greater stability of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized by both ring nitrogens. The presence of an electron-withdrawing group at C2, such as the fluoromethyl group in the title compound, strongly activates the C4 and C6 positions, reinforcing the inherent reactivity pattern and making substitution at C2 highly unlikely under typical SNAr conditions.

Stereochemistry can become a factor in amination reactions when a chiral amine is used as the nucleophile. If a racemic chiral amine reacts with this compound, two diastereomeric products could potentially be formed in the di-amination step, as the mono-aminated intermediate is chiral.

In a related study, when a single enantiomer of a chiral amine was reacted with a chloropyrimidine, the reaction proceeded without affecting the existing stereocenter of the nucleophile, yielding an enantiomerically pure product. mdpi.com This suggests that the SNAr reaction itself does not typically induce racemization of the incoming nucleophile. If a chiral auxiliary or catalyst were used, it could potentially influence the reaction with a prochiral nucleophile to favor one stereoisomer over another, though this is not a commonly reported strategy for this class of reaction.

The chlorine atoms of this compound can also be displaced by oxygen-based nucleophiles such as alkoxides (e.g., sodium methoxide) and phenoxides (e.g., sodium phenoxide). These reactions are mechanistically similar to aminations and are fundamental for producing alkoxy- and aryloxypyrimidine derivatives.

The first substitution with an alkoxide or phenoxide is expected to proceed readily at either the C4 or C6 position under relatively mild conditions, such as stirring with the sodium salt of the alcohol or phenol (B47542) in a solvent like THF, DMF, or the parent alcohol itself. The resulting 4-alkoxy-6-chloro or 4-aryloxy-6-chloro intermediate will be less reactive than the starting material due to the electron-donating character of the newly introduced oxygen substituent. Consequently, the second substitution to yield a 4,6-dialkoxy or 4,6-diaryloxy derivative would require more forcing conditions, such as higher temperatures or the use of a stronger base. mdpi.com

While SNAr reactions on dichloropyrimidines typically favor the C4/C6 positions, interesting exceptions have been noted. For example, the reaction of 2-MeSO₂-4-chloropyrimidine with alkoxides occurs selectively at the C2 position, a phenomenon attributed to a stabilizing hydrogen bond interaction between the alkoxide and the sulfone group. wuxiapptec.com However, given the nature of the fluoromethyl group, such a directing effect is not anticipated for this compound, and the conventional C4/C6 selectivity is expected to prevail.

Table 3: Representative Reactions with Oxygen Nucleophiles The following table is based on general principles of SNAr on chloropyrimidines and serves as a predictive model.

NucleophileBase/SolventConditionsExpected Mono-substitution ProductExpected Di-substitution ProductReference
Sodium MethoxideMethanolRT to Reflux4-Chloro-6-methoxy-2-(fluoromethyl)pyrimidine4,6-Dimethoxy-2-(fluoromethyl)pyrimidine mdpi.com
Sodium PhenoxideDMF50-100 °C4-Chloro-6-phenoxy-2-(fluoromethyl)pyrimidine4,6-Diphenoxy-2-(fluoromethyl)pyrimidine acs.org
(S)-2,3-isopropylideneglycerolNaH / DMSO90 °C4-Chloro-6-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-(fluoromethyl)pyrimidineNot reported mdpi.com

Reactions with Sulfur-Based Nucleophiles (Thiols, Thioethers)

The reaction of this compound with sulfur-based nucleophiles, such as thiols (R-SH) and their corresponding thiolates (R-S⁻), is a fundamental method for introducing thioether linkages onto the pyrimidine ring. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. Thiols are generally more acidic than alcohols, and their conjugate bases, thiolates, are potent nucleophiles capable of displacing the chloro substituents on the electron-deficient pyrimidine ring. youtube.com

The general reaction involves the deprotonation of a thiol using a base to form a more nucleophilic thiolate anion, which then attacks one of the carbon atoms bearing a chlorine atom. The reaction's progression can often be controlled to achieve either mono- or di-substitution by carefully managing the stoichiometry of the nucleophile and the reaction conditions.

For instance, reacting this compound with one equivalent of a thiol in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile (B52724) would be expected to yield predominantly the monosubstituted product, 4-chloro-6-(alkylthio)-2-(fluoromethyl)pyrimidine. The introduction of a second equivalent of the thiol or a different thiol would lead to the disubstituted product. The presence of the electron-withdrawing fluoromethyl group at the C2 position enhances the electrophilicity of the pyrimidine ring, facilitating these substitution reactions.

Table 1: Predicted Reactions with Sulfur-Based Nucleophiles
ReactantNucleophile (1 equiv.)Base/SolventExpected Major Product
This compoundEthanethiolK₂CO₃ / DMF4-chloro-6-(ethylthio)-2-(fluoromethyl)pyrimidine
This compoundThiophenolNaH / THF4-chloro-2-(fluoromethyl)-6-(phenylthio)pyrimidine
4-chloro-6-(ethylthio)-2-(fluoromethyl)pyrimidineThiophenol (1 equiv.)K₂CO₃ / DMF4-(ethylthio)-2-(fluoromethyl)-6-(phenylthio)pyrimidine

Chemoselectivity and Site-Specificity of Nucleophilic Attack

The reactivity of the two chlorine atoms at the C4 and C6 positions of this compound is a critical aspect of its chemistry. In symmetrically 4,6-disubstituted pyrimidines, these positions are chemically equivalent. However, the introduction of a substituent can lead to regioselective reactions. In nucleophilic aromatic substitution (SNAr) reactions, the general order of reactivity for halogens on a pyrimidine ring is C4(6) > C2 > C5. acs.org This is because the nitrogen atoms in the ring exert a strong electron-withdrawing effect, which activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack, and the stabilization of the Meisenheimer intermediate is more effective for attack at the C4/C6 positions.

For this compound, the C4 and C6 positions are equivalent and thus more reactive than the C2 position, which does not bear a halogen. When one of the chlorine atoms is substituted, the electronic nature of the newly introduced group determines the reactivity of the remaining chlorine.

Research on related 2,4-dichloropyrimidines shows that regioselectivity is highly sensitive to the substituents on the ring. wuxiapptec.com An electron-donating group at C6, for example, can favor nucleophilic attack at the C2 position. wuxiapptec.com Conversely, an electron-withdrawing group at C5 in 2,4-dichloropyrimidines enhances the inherent selectivity for substitution at C4. nih.gov In the case of this compound, the fluoromethyl group is electron-withdrawing, which further activates the C4 and C6 positions for nucleophilic attack. After the first substitution, the electronic properties of the new substituent at C4 (or C6) will influence the rate of the second substitution at C6 (or C4).

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide access to a vast array of derivatives by selectively replacing the chlorine atoms.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple an organoboron compound with a halide, is highly effective for functionalizing chloropyrimidines. nih.govmdpi.comresearchgate.net The electron-deficient nature of the pyrimidine ring makes even the relatively unreactive chloro-substituents suitable substrates for this reaction. researchgate.net

For this compound, a stepwise Suzuki coupling can be envisioned. The first coupling with an aryl or vinyl boronic acid would occur preferentially at either the C4 or C6 position. Studies on 2,4-dichloropyrimidines have shown a strong preference for Suzuki coupling at the C4 position. acs.orgmdpi.com By analogy, a high degree of regioselectivity is expected for the first coupling on the 4,6-dichloro substrate. The resulting 4-aryl-6-chloro-2-(fluoromethyl)pyrimidine can then undergo a second, different Suzuki coupling reaction to introduce another substituent at the C6 position, allowing for the synthesis of unsymmetrical 4,6-disubstituted pyrimidines. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reactions
SubstrateBoronic AcidCatalyst/BaseExpected ProductReference Analogy
This compoundPhenylboronic acidPd(PPh₃)₄ / K₂CO₃4-chloro-2-(fluoromethyl)-6-phenylpyrimidine mdpi.com
This compound4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃4-chloro-6-(4-methoxyphenyl)-2-(fluoromethyl)pyrimidine mdpi.com
4-chloro-2-(fluoromethyl)-6-phenylpyrimidineThiophene-2-boronic acidPd(PPh₃)₄ / K₂CO₃2-(fluoromethyl)-4-phenyl-6-(thiophen-2-yl)pyrimidine nih.gov

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is of immense importance for the synthesis of aminopyrimidines, which are prevalent in pharmaceuticals.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is expected to be highly regioselective. Research on 6-aryl-2,4-dichloropyrimidines has demonstrated that amination with secondary amines can be directed to occur almost exclusively at the C4 position using a palladium catalyst and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS). acs.org It is plausible that the amination of this compound with various primary and secondary amines would proceed with high selectivity for one of the chloro-substituents, yielding 4-amino-6-chloro-2-(fluoromethyl)pyrimidine derivatives. A second amination step could then be performed to generate symmetrical or unsymmetrical 4,6-diaminopyrimidines.

Other Cross-Coupling Applications (e.g., Sonogashira, Heck)

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide to form a C(sp²)-C(sp) bond. wikipedia.orglibretexts.org For dichloropyrimidines, the Sonogashira reaction can show less regioselectivity between the C2 and C4 positions compared to Suzuki coupling. acs.org However, for this compound, where the C2 position is blocked, the reaction would occur at the C4 and C6 positions. Studies on related dihalopyridines and pyrones have shown that regioselective mono- and di-alkynylation is achievable, suggesting that this compound could be selectively converted to mono- and di-alkynyl derivatives. nih.gov These alkynylated pyrimidines are valuable intermediates for further synthetic transformations. nih.gov

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. rsc.org This reaction would allow for the introduction of alkenyl substituents at the C4 and C6 positions of this compound. The reaction typically proceeds with high trans selectivity. This methodology would enable the synthesis of styryl- and other vinyl-substituted pyrimidines, which are of interest in materials science and as precursors for more complex structures.

Transformations Involving the Fluoromethyl Substituent

The monofluoromethyl (CH₂F) group is generally considered chemically robust and is often installed to improve the metabolic stability and pharmacokinetic properties of bioactive molecules. mdpi.com However, it is not completely inert. While less studied than transformations of the trifluoromethyl (CF₃) group, the fluoromethyl substituent can participate in certain chemical reactions.

For example, the (hetero)aromatic trifluoromethyl group can be transformed into a heterocycle under mild aqueous conditions when it is anionically activated. lookchem.com Although the monofluoromethyl group is less activated, similar transformations under more forcing conditions could be possible. Research has focused more on the introduction of the monofluoromethyl group onto heterocyclic rings rather than its subsequent transformation. mdpi.com Methods include direct fluoromethylation using reagents like fluorohalomethanes or the assembly of the heterocyclic ring from a fluoromethyl-containing building block. mdpi.comrsc.org Further research is needed to fully explore the synthetic potential of the C-F bond in the fluoromethyl group of this compound for derivatization.

Reactions at the Fluoromethyl Group (e.g., Radical Reactions, Anion Chemistry)

The fluoromethyl group (-CH2F) presents a site for a variety of chemical transformations, including radical reactions and the formation of anionic intermediates.

Radical Reactions:

Free-radical halogenation is a common method for the functionalization of alkyl groups. wikipedia.org In the case of the fluoromethyl group in this compound, radical halogenation, typically initiated by UV light or a radical initiator, could lead to further substitution of the hydrogen atoms. For instance, reaction with chlorine gas (Cl2) under radical conditions would be expected to produce 4,6-dichloro-2-(chlorofluoromethyl)pyrimidine and subsequently 4,6-dichloro-2-(dichlorofluoromethyl)pyrimidine. The reactivity of the C-H bonds in the fluoromethyl group towards radical abstraction would be influenced by the electronegative fluorine atom.

The general mechanism for free-radical halogenation involves three steps: initiation, propagation, and termination. wikipedia.org

StepDescriptionExample Reaction
Initiation Formation of halogen radicals from a halogen molecule, typically by UV light.Cl₂ + hv → 2 Cl•
Propagation A halogen radical abstracts a hydrogen atom from the fluoromethyl group, forming a fluoromethyl radical. This radical then reacts with another halogen molecule to form the product and a new halogen radical.Cl• + R-CH₂F → R-CHF• + HClR-CHF• + Cl₂ → R-CHFCl + Cl•
Termination Combination of two radical species to form a stable molecule.2 Cl• → Cl₂R-CHF• + Cl• → R-CHFCl

Note: R represents the 4,6-dichloropyrimidin-2-yl moiety. The table illustrates a potential pathway for radical chlorination.

Anion Chemistry:

The formation of an anion at the fluoromethyl group (an α-fluoro carbanion) is another potential avenue for reactivity. Deprotonation of the -CH2F group would require a strong base due to the acidifying effect of the adjacent fluorine atom and the electron-withdrawing pyrimidine ring. The resulting anion, [R-CHF]⁻, could then act as a nucleophile in various reactions.

Studies on related trifluoromethyl-substituted heterocycles have shown that under certain conditions, the trifluoromethyl group can be involved in nucleophilic reactions. mdpi.com While the fluoromethyl group is less acidic than a trifluoromethyl group, the generation of an α-fluoro carbanion from this compound could potentially be achieved with a sufficiently strong, non-nucleophilic base. This anion could then participate in reactions such as alkylation or aldol-type condensations, providing a route for further derivatization.

Derivatization of the Fluoromethyl Moiety

Building upon the reactivity discussed above, the fluoromethyl moiety can be further derivatized to introduce new functional groups.

One primary method for derivatization is through the products of radical halogenation. For example, the resulting 4,6-dichloro-2-(chlorofluoromethyl)pyrimidine could undergo nucleophilic substitution at the newly introduced chlorine atom. This would allow for the introduction of a variety of nucleophiles, such as amines, alkoxides, or thiolates, leading to a diverse range of derivatives.

Starting MaterialReagentPotential ProductReaction Type
This compoundCl₂, hv4,6-dichloro-2-(chlorofluoromethyl)pyrimidineRadical Halogenation
4,6-dichloro-2-(chlorofluoromethyl)pyrimidineNu⁻ (e.g., R₂NH, RO⁻, RS⁻)4,6-dichloro-2-(fluoro(nucleophilomethyl))pyrimidineNucleophilic Substitution

This table provides a conceptual pathway for the derivatization of the fluoromethyl group via an intermediate halogenated species. "Nu" represents a generic nucleophile.

Electrophilic Reactions and Derivatization of the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. youtube.com This inherent electron deficiency makes electrophilic aromatic substitution reactions on the pyrimidine core challenging. The presence of two strongly electron-withdrawing chlorine atoms at the 4- and 6-positions, as well as the electron-withdrawing fluoromethyl group at the 2-position, further deactivates the ring towards electrophilic attack.

In general, electrophilic substitution on pyrimidine, when it does occur, is directed to the 5-position, which is the most electron-rich carbon atom in the ring. youtube.com However, for this compound, the combined deactivating effects of the substituents make electrophilic reactions highly unfavorable. Standard electrophilic aromatic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts reactions) are unlikely to proceed on the pyrimidine ring of this compound. The harsh conditions that might be required would likely lead to degradation of the molecule rather than the desired substitution.

Therefore, derivatization of the pyrimidine core of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms at the 4- and 6-positions are displaced by nucleophiles. This is a well-established and versatile method for the functionalization of chloropyrimidines.

Derivatization Strategies and Complex Scaffold Construction Utilizing 4,6 Dichloro 2 Fluoromethyl Pyrimidine

Synthesis of Pyrimidine-Fused Heterocyclic Systems

The construction of fused heterocyclic systems is a prominent strategy in drug discovery, as it allows for the exploration of novel chemical space and the generation of rigid scaffolds that can effectively interact with biological targets. The dichlorinated nature of 4,6-dichloro-2-(fluoromethyl)pyrimidine makes it an ideal precursor for the synthesis of a variety of fused pyrimidine (B1678525) systems through sequential or one-pot multicomponent reactions.

A plausible approach involves the initial displacement of one of the chloro substituents with a bifunctional nucleophile. For instance, reaction with a hydrazine (B178648) derivative could yield a 4-hydrazinyl-6-chloro-2-(fluoromethyl)pyrimidine intermediate. Subsequent intramolecular cyclization, potentially triggered by the displacement of the second chlorine atom, could lead to the formation of a pyrazolo[3,4-d]pyrimidine core. Similarly, reaction with a hydroxylamine (B1172632) or a primary amine bearing another nucleophilic group (e.g., a thiol or an amine) could pave the way for the synthesis of isoxazolo[5,4-d]pyrimidines or other fused systems like pyrrolo[2,3-d]pyrimidines.

The reactivity of the two chlorine atoms can be differentiated based on reaction conditions such as temperature, solvent, and the nature of the nucleophile. This selective reactivity is crucial for the controlled construction of the desired fused ring.

Table 1: Potential Fused Heterocyclic Systems from this compound

ReagentIntermediateFused Ring System
Hydrazine4-Hydrazinyl-6-chloro-2-(fluoromethyl)pyrimidinePyrazolo[3,4-d]pyrimidine
Hydroxylamine4-(Hydroxyamino)-6-chloro-2-(fluoromethyl)pyrimidineIsoxazolo[5,4-d]pyrimidine
Guanidine4-Guanidino-6-chloro-2-(fluoromethyl)pyrimidinePteridine
o-Phenylenediamine4-(2-Aminoanilino)-6-chloro-2-(fluoromethyl)pyrimidinePyrimido[4,5-b]quinoxaline

Construction of Extended Polycyclic and Spirocyclic Architectures

Beyond simple fused systems, this compound can be envisioned as a scaffold for the construction of more complex three-dimensional structures, including extended polycyclic and spirocyclic architectures. These molecular frameworks are of increasing interest in drug discovery as they can provide access to novel pharmacophores with improved metabolic stability and target-binding profiles.

The sequential displacement of the two chlorine atoms with different nucleophiles is a key strategy. For example, a first SNAr reaction with a suitable nucleophile, followed by a second SNAr reaction with a di-functionalized linker, could lead to the formation of macrocyclic structures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reaction, could also be employed to introduce aryl or alkynyl substituents, which can then be further elaborated to construct extended polycyclic systems.

The synthesis of spirocyclic compounds could be approached by reacting this compound with a nucleophile that contains a second reactive site capable of intramolecularly attacking one of the other positions on the pyrimidine ring or its substituents. While direct examples involving the fluoromethyl group are scarce, analogous reactions with other 2-substituted pyrimidines suggest that such transformations are feasible under appropriate conditions.

Application in Dendritic Macromolecule Synthesis and Polymerization

The difunctional nature of this compound makes it a potential AB2-type monomer for the synthesis of dendritic macromolecules and hyperbranched polymers. The two chlorine atoms can serve as the "B" functionalities, while the fluoromethyl group, after a suitable chemical transformation, could act as the "A" functionality.

For instance, the fluoromethyl group could potentially be converted into a more reactive functional group, such as a hydroxymethyl or aminomethyl group. This transformed monomer could then undergo a polycondensation reaction, where the "A" group of one monomer reacts with the "B" groups of two other monomers, leading to the exponential growth characteristic of dendrimer synthesis.

Alternatively, the sequential and controlled reaction of the two chloro-substituents can be used to build dendritic wedges, which can then be attached to a central core to form larger dendritic structures. The fluoromethyl group would serve as a peripheral functional group that could be used to modulate the solubility and other physicochemical properties of the resulting macromolecule.

Development of Libraries of Pyrimidine Derivatives for High-Throughput Screening (HTS)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large numbers of compounds against a biological target. The development of focused chemical libraries based on privileged scaffolds, such as the pyrimidine ring, is a highly effective approach to identify new hit compounds.

The compound this compound is an excellent starting point for the generation of diverse libraries of pyrimidine derivatives. The two chlorine atoms can be independently substituted with a wide range of amines, alcohols, thiols, and other nucleophiles, allowing for the introduction of a vast array of chemical functionalities. This can be achieved through parallel synthesis techniques, where the starting pyrimidine is reacted with a library of building blocks in a multi-well format.

The fluoromethyl group at the C2 position can be retained as a stable, lipophilic moiety, or it can be further modified to introduce additional diversity. The resulting library of compounds would possess a common 2-(fluoromethyl)pyrimidine core, with systematic variations at the C4 and C6 positions. Such a library would be well-suited for screening against a variety of biological targets, particularly kinases, where the pyrimidine scaffold is known to be a successful pharmacophore. DNA-encoded library technology (DELT) is another powerful platform where such a versatile scaffold could be employed to generate libraries with billions of members for affinity screening.

Computational and Theoretical Investigations of 4,6 Dichloro 2 Fluoromethyl Pyrimidine and Its Analogs

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties at the electronic level. nih.gov Density Functional Theory (DFT) has become a popular and versatile method for investigating the electronic structure of many-body systems, balancing computational cost with accuracy. ijcce.ac.ir The Hartree-Fock (HF) method, an approximation for determining the wave function and energy of a quantum many-body system, provides a foundational framework for more advanced computational techniques. documentsdelivered.com These methods are instrumental in exploring molecular geometries, conformational landscapes, and the energetics of chemical reactions.

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy structure. This involves calculating bond lengths, bond angles, and dihedral angles. For the parent analog, 4,6-dichloropyrimidine (B16783), geometry optimization has been performed using both HF and DFT (specifically, the B3LYP functional) methods with a 6-311++G(d,p) basis set. nih.govdocumentsdelivered.com

The optimized geometrical parameters for 4,6-dichloropyrimidine show a planar pyrimidine (B1678525) ring. The introduction of a 2-(fluoromethyl) substituent introduces conformational flexibility around the C2-C(H2F) bond. The rotation of the fluoromethyl group would lead to different conformers. The relative stability of these conformers is governed by steric interactions between the CH2F group and the adjacent chlorine atoms at positions 4 and 6, as well as potential weak intramolecular interactions. Computational studies on similar fluorinated molecules demonstrate the significant influence of fluorine on conformational preferences. mdpi.com A full conformational analysis would require mapping the potential energy surface by rotating the C-C bond to identify the global minimum energy conformation.

Table 1: Selected Optimized Geometrical Parameters of 4,6-Dichloropyrimidine Data sourced from calculations performed at the B3LYP/6-311++G(d,p) level of theory. nih.govdocumentsdelivered.com

ParameterBondCalculated Value (Å/°)
Bond Length (Å)N1-C21.332
C2-N31.332
N3-C41.330
C4-C51.383
C4-Cl81.733
C6-Cl71.733
Bond Angle (°)C6-N1-C2117.9
N1-C2-N3126.3
Cl8-C4-C5119.5
C5-C6-N1121.6

Computational methods are crucial for exploring the energetics of reaction pathways, particularly for reactions like nucleophilic aromatic substitution (SNAr), which is characteristic of chloropyrimidines. wuxiapptec.comresearchgate.net For 4,6-dichloro-2-(fluoromethyl)pyrimidine, the chlorine atoms at the C4 and C6 positions are potential sites for nucleophilic attack. The presence of the electron-withdrawing fluoromethyl group at C2 is expected to activate the ring towards such reactions.

Theoretical studies on related 2,4-dichloropyrimidines show that the regioselectivity of SNAr reactions is highly sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com By calculating the energies of the transition states for nucleophilic attack at both the C4 and C6 positions, it is possible to predict the kinetic product. For instance, a computational analysis of a C6-substituted 2,4-dichloropyrimidine (B19661) revealed that the transition state energy for attack at C2 was lower than at C4, explaining the observed C2 selectivity. wuxiapptec.com A similar approach for this compound would involve modeling the reaction with a chosen nucleophile and calculating the activation energy barriers (ΔG‡) for attack at C4 versus C6. This allows for a rational understanding of product distributions without performing the physical experiment. nih.gov The exploration of such reaction pathways is a key application of quantum chemical calculations. arxiv.org

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity. Analyses of frontier molecular orbitals, charge distribution, and reactivity descriptors provide a quantitative framework for understanding and predicting chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. semanticscholar.orgresearchgate.net

For many pyrimidine derivatives, HOMO and LUMO energies have been calculated using DFT methods. ijcce.ac.irnih.gov For example, a study on 2,4-dichloro-5-nitropyrimidine (B15318) calculated the HOMO-LUMO gap to be 4.67 eV using the B3LYP/6-311++G(d,p) method. nih.gov For the parent 4,6-dichloropyrimidine, the HOMO and LUMO energies are primarily influenced by the pyrimidine ring and the chlorine substituents. The introduction of the electron-withdrawing fluoromethyl group at the C2 position is expected to lower the energy of both the HOMO and LUMO. The stabilization of the LUMO, in particular, would make the molecule a better electron acceptor and more susceptible to nucleophilic attack, consistent with the expected activation of the ring.

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Pyrimidine Analogs Calculations performed using DFT (B3LYP/6-311++G(d,p)).

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
2,4-dichloro-5-nitropyrimidine-8.09-3.424.67 nih.gov
4-methyl-2-(methylthio)pyrimidine-6.42-0.915.51 nih.gov
(E)-(2,6)-dichloro methoxy (B1213986) chalcone-6.10-2.123.98 nih.govresearchgate.net

The distribution of electron density in a molecule provides insight into its electrostatic properties and helps identify reactive sites. Mulliken population analysis is a common method for estimating partial atomic charges from computational calculations. karazin.uaias.ac.in These charges indicate which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

In 4,6-dichloropyrimidine, calculations show that the carbon atoms attached to the chlorine atoms (C4 and C6) are electron-deficient and thus are primary sites for nucleophilic attack. nih.gov The nitrogen atoms of the pyrimidine ring are, as expected, sites of negative charge. The introduction of the fluoromethyl group at C2 would further influence this charge distribution. The high electronegativity of the fluorine atom will draw electron density away from the C2 carbon, making it more positive. This inductive effect will also be transmitted through the ring, potentially increasing the positive charge on the C4 and C6 carbons and further enhancing their electrophilicity.

Table 3: Calculated Natural Charges on Atoms of 4,6-Dichloropyrimidine Data sourced from calculations performed at the B3LYP/6-311++G(d,p) level of theory. nih.gov

AtomCalculated Charge (e)
N1-0.563
C20.292
N3-0.563
C40.221
C5-0.123
C60.221
Cl70.258
Cl80.258

Chemical Potential (μ) ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η) ≈ (ELUMO – EHOMO)

Electrophilicity Index (ω) = μ² / (2η)

Chemical potential measures the tendency of electrons to escape from a system. Chemical hardness is a measure of resistance to charge transfer, with "hard" molecules having a large HOMO-LUMO gap and "soft" molecules having a small gap. semanticscholar.org The electrophilicity index quantifies the ability of a species to accept electrons. ias.ac.in A higher electrophilicity index indicates a more potent electrophile. Conversely, a nucleophilicity index (N) can be defined relative to a standard, with higher values indicating stronger nucleophilic character. ias.ac.inresearchgate.net

For the this compound system, the presence of three electron-withdrawing groups (two Cl, one CH2F) is expected to result in a high electrophilicity index, signifying its strong electrophilic character and susceptibility to attack by nucleophiles. Calculating these indices for the target molecule and its analogs allows for a systematic comparison of their reactivity.

Spectroscopic Property Predictions and Interpretations

Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, providing insights that complement experimental findings. For this compound, density functional theory (DFT) calculations are a common method to simulate its vibrational, electronic, and nuclear magnetic resonance spectra. These theoretical spectra can aid in the assignment of experimental data and provide a deeper understanding of the molecule's electronic structure and bonding.

Theoretical calculations of the infrared (IR) and Raman spectra for this compound can be performed using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Such calculations predict the vibrational frequencies and intensities, which can be correlated with experimental Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectra. nih.gov The assignments of the predicted vibrational modes are based on the potential energy distribution (PED).

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~2980-2850C-H stretching (fluoromethyl group)
~1600-1550C=N and C=C stretching vibrations of the pyrimidine ring
~1450-1350Pyrimidine ring stretching and C-H in-plane bending
~1300-1200Pyrimidine ring breathing modes
~1100-1000C-F stretching (fluoromethyl group)
~800-700C-Cl stretching
~700-600Ring out-of-plane bending
Below 500C-Cl bending and other low-frequency modes

Note: The values in this table are estimations based on characteristic group frequencies and computational studies of analogous molecules. nih.govresearchgate.net

The presence of the electron-withdrawing chlorine atoms and the fluoromethyl group is expected to significantly influence the positions and intensities of the pyrimidine ring vibrations. The C-Cl stretching modes typically appear in the 800-700 cm⁻¹ region, while the C-F stretching of the fluoromethyl group would be expected in the 1100-1000 cm⁻¹ range.

The electronic absorption spectrum (UV-Vis) of this compound can be predicted using time-dependent density functional theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

For pyrimidine and its derivatives, the UV-Vis spectra typically show π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are less intense and appear at longer wavelengths.

Table 2: Predicted Electronic Transitions for this compound

TransitionPredicted Wavelength (nm)Oscillator Strength (f)
n → π~280-300Low
π → π~240-260High
π → π*~200-220High

Note: These predictions are based on typical values for substituted pyrimidines and are subject to solvent effects. nih.gov

The HOMO and LUMO energies, also obtainable from DFT calculations, are crucial for understanding the electronic transitions and the chemical reactivity of the molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. nih.gov

Theoretical calculations of NMR chemical shifts provide a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.gov

For this compound, the chemical shifts of the pyrimidine ring proton and carbons are expected to be significantly influenced by the two chlorine atoms and the fluoromethyl group. The electron-withdrawing nature of these substituents would lead to a deshielding effect, causing the signals to appear at a higher chemical shift (downfield).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted Chemical Shift (ppm)
¹H NMR
H5 (ring)~7.5 - 8.0
CH₂F~5.0 - 5.5 (doublet due to J-coupling with F)
¹³C NMR
C2~160 - 165
C4, C6~165 - 170
C5~120 - 125
CH₂F~80 - 85 (doublet due to J-coupling with F)

Note: These are estimated values relative to a standard (e.g., TMS) and are based on data from similar halogenated pyrimidines. nih.govchemicalbook.com

The ¹⁹F NMR spectrum would show a triplet for the fluoromethyl group due to coupling with the two adjacent protons. The chemical shift would be dependent on the specific reference standard used.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior of molecules over time. mdpi.com These methods can provide insights into the conformational flexibility, intermolecular interactions, and solvent effects of this compound.

While specific MD simulations for this compound are not available in the reviewed literature, the methodology has been applied to various pyrimidine derivatives to understand their interactions with biological targets, such as proteins and enzymes. mdpi.comnih.govresearchgate.net For instance, MD simulations can be used to investigate the binding mode of a pyrimidine-based inhibitor within the active site of an enzyme, analyzing the stability of the protein-ligand complex, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the role of solvent molecules. mdpi.com

An MD simulation of this compound in a solvent box (e.g., water) could reveal information about its hydration shell and how it interacts with solvent molecules. The trajectory from an MD simulation can be analyzed to calculate various properties, including root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

Structure-Reactivity Relationship Studies through Computational Methods

Computational methods are invaluable for studying the structure-reactivity relationships of pyrimidine derivatives. For this compound, understanding its reactivity is crucial, particularly for nucleophilic aromatic substitution (SNAr) reactions, which are common for halogenated pyrimidines. wuxiapptec.comacs.org

The reactivity of dichloropyrimidines is highly dependent on the position of the substituents. In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. wuxiapptec.comacs.org However, the presence of other substituents on the ring can alter this selectivity. wuxiapptec.com

For this compound, the two chlorine atoms are at equivalent positions. The reactivity of these positions towards nucleophilic attack can be analyzed by calculating the distribution of the lowest unoccupied molecular orbital (LUMO). The regions of the molecule with a larger LUMO lobe are generally more susceptible to nucleophilic attack. wuxiapptec.com DFT calculations can generate LUMO maps to visualize these reactive sites.

Furthermore, the calculation of electrostatic potential (ESP) maps can identify the electron-deficient (positive potential) and electron-rich (negative potential) regions of the molecule, providing further clues about its reactivity towards electrophiles and nucleophiles. It is expected that the carbon atoms attached to the chlorine atoms (C4 and C6) would be highly electron-deficient and thus be the primary sites for nucleophilic attack. The presence of the electron-withdrawing fluoromethyl group at the C2 position would further influence the electronic properties of the pyrimidine ring.

Quantitative structure-activity relationship (QSAR) models, which are often built using computational descriptors, can also be employed to predict the biological activity of this compound and its analogs based on their structural features. ut.eenih.gov

Applications in Advanced Organic Synthesis and Materials Science As Chemical Intermediates

Role as Key Intermediates in Fine Chemical Synthesis

The reactivity of the chlorine atoms at the C4 and C6 positions of the pyrimidine (B1678525) ring in 4,6-dichloro-2-(fluoromethyl)pyrimidine allows for selective nucleophilic aromatic substitution (SNAr) reactions. This property is fundamental to its role as a key intermediate in fine chemical synthesis. By carefully choosing nucleophiles and reaction conditions, chemists can sequentially replace the chlorine atoms to introduce a variety of functional groups, leading to the construction of diverse molecular architectures. The fluoromethyl group at the C2 position, being relatively stable, often remains intact throughout these transformations, imparting unique electronic properties to the final products.

The synthesis of polysubstituted pyrimidines is a common application, where the dichlorinated precursor acts as a scaffold. For instance, reactions with amines, thiols, or alcohols can lead to the corresponding mono- or di-substituted products. The differential reactivity of the two chlorine atoms can sometimes be exploited to achieve regioselectivity, further enhancing the synthetic utility of this intermediate.

Synthetic Methodologies for Active Pharmaceutical Intermediate (API) Precursors

The pyrimidine scaffold is a common feature in many biologically active compounds, and this compound is a valuable starting material for the synthesis of various API precursors.

Precursors for Kinase Inhibitors

Kinase inhibitors are a significant class of therapeutic agents, particularly in oncology. The pyrimidine ring is a well-established core structure for many kinase inhibitors. Although direct synthesis examples using this compound are not extensively documented in publicly available literature, its structural similarity to other dichloropyrimidine intermediates used in kinase inhibitor synthesis suggests its potential in this area. For example, 2,4-dichloro-6-methylpyrimidine (B20014) is a known intermediate in the synthesis of certain kinase inhibitors. nih.govsigmaaldrich.com The general synthetic strategy involves the sequential displacement of the two chlorine atoms with different amine-containing fragments to build the final inhibitor molecule.

A plausible synthetic route for a hypothetical kinase inhibitor using this compound would likely follow a similar pathway, as outlined in the table below, drawing parallels from the synthesis of related compounds. nih.govresearchgate.net

StepReactant 1Reactant 2ProductPurpose
1This compoundAromatic or heterocyclic amineMono-substituted pyrimidine derivativeIntroduction of the first key binding moiety
2Mono-substituted pyrimidine derivativeSecond amine-containing fragmentDi-substituted pyrimidine (Kinase Inhibitor Precursor)Completion of the core scaffold with a second binding element

The presence of the fluoromethyl group is anticipated to influence the electronic properties and binding affinity of the resulting inhibitor to the target kinase. The trifluoromethyl group, a close analogue, has been incorporated into pyrimidine derivatives to develop potent antitumor agents. nih.govresearchgate.netfrontiersin.orgbohrium.com

Building Blocks for Receptor Antagonists

The synthesis of such antagonists often involves the construction of a highly substituted pyrimidine core. Starting from this compound, a synthetic strategy could involve the reaction with an appropriate amine to introduce a side chain, followed by further modifications to achieve the desired receptor binding profile. The fluoromethyl group could play a role in modulating the lipophilicity and metabolic stability of the final compound.

Scaffolds for Antimicrobial Compound Precursors

The pyrimidine nucleus is a constituent of numerous antimicrobial agents. nih.gov Halogenated pyrimidines, in particular, have shown promising antimicrobial and antibiofilm activities. nih.gov Studies on other halogenated pyrimidines suggest that the extensive halogenation can enhance these biological effects. nih.gov For example, some multi-halogenated pyrimidines have demonstrated efficacy against Staphylococcus aureus. nih.gov

Given these precedents, this compound represents a promising scaffold for the development of novel antimicrobial compounds. The synthetic approach would likely involve the reaction of the dichloropyrimidine with various nucleophiles to generate a library of derivatives for screening. The fluoromethyl group could contribute to increased potency and favorable pharmacokinetic properties. Research on trifluoromethyl-substituted pyrimidine derivatives has also indicated their potential as antifungal agents. frontiersin.org

Design of Pyrimidine-based Prodrug Linkers

Prodrug strategies are often employed to improve the physicochemical and pharmacokinetic properties of drugs. nih.gov Pyrimidine-based structures can be incorporated as linkers in prodrug design. While direct evidence for the use of this compound as a prodrug linker is not available, the general principles of prodrug design can be applied. For example, a drug molecule with a suitable functional group (e.g., an amine or hydroxyl group) could be attached to the pyrimidine ring of a derivative of the title compound through an enzymatically cleavable bond. nih.gov

The synthesis of pyrimidine acyclic nucleoside phosphonate (B1237965) prodrugs has been reported, demonstrating the utility of the pyrimidine scaffold in this context. nih.gov The fluoromethyl group in this compound could influence the stability and cleavage kinetics of such a prodrug linker.

Application in Agrochemical Intermediate Synthesis (e.g., Herbicides, Fungicides)

Dichloropyrimidine derivatives are important intermediates in the agrochemical industry. For instance, 4,6-dichloropyrimidine (B16783) is a known precursor for the synthesis of the broad-spectrum fungicide azoxystrobin. nih.gov Furthermore, pyrimidine derivatives are widely used as fungicides and herbicides. frontiersin.orgnih.gov

The synthesis of novel fungicides based on the 4-chloro-6-phenoxy-2-phenylpyrimidine scaffold has been reported, highlighting the importance of the chloropyrimidine core in developing new agrochemicals. nih.gov Given the known impact of fluorine substitution on the biological activity of agrochemicals, this compound is a promising intermediate for the synthesis of new herbicides and fungicides. The fluoromethyl group can enhance properties such as metabolic stability and binding affinity to the target site in pests or weeds. Research on trifluoromethyl pyrimidine derivatives has shown their potential as antifungal and insecticidal agents for crop protection. frontiersin.org

A general synthetic approach towards novel agrochemicals could involve the reaction of this compound with various phenols or other nucleophiles to generate a range of candidates for biological screening.

Development of Advanced Materials

The functional group combination on the this compound ring allows for its use as a foundational element in the construction of sophisticated organic materials. The chlorine atoms can be selectively substituted through various cross-coupling reactions, while the fluoromethyl group can influence the electronic properties and stability of the final material.

Building Blocks for Organic Electronic Materials

While direct applications of this compound in organic electronic devices are not extensively documented, its structural motifs are relevant to the design of organic semiconductors. The pyrimidine ring is an electron-deficient system, a desirable characteristic for n-type organic materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of fluorine atoms, in this case via the fluoromethyl group, is a well-established strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of organic molecules, which can facilitate electron injection and transport.

The two chlorine atoms at the 4 and 6 positions serve as reactive handles for chemists to build larger, conjugated systems. Through reactions like the Suzuki or Stille coupling, aryl or heteroaryl units can be attached to the pyrimidine core. This allows for the systematic tuning of the electronic and photophysical properties of the resulting materials. For instance, by attaching electron-donating moieties to the dichloropyrimidine core, donor-acceptor type structures can be synthesized, which are crucial for applications in organic photovoltaics and as emitters in OLEDs.

Although research specifically detailing the use of this compound is limited, the principles of molecular design for organic electronics strongly suggest its potential as a valuable building block. The table below outlines the general approach to synthesizing potential organic electronic materials starting from related dichloropyrimidine precursors.

PrecursorReaction TypeAdded FunctionalityPotential Application
Dichloropyrimidine DerivativeSuzuki CouplingAryl groupsOrganic Field-Effect Transistors (OFETs)
Dichloropyrimidine DerivativeStille CouplingHeteroaromatic ringsOrganic Light-Emitting Diodes (OLEDs)
Dichloropyrimidine DerivativeBuchwald-Hartwig AminationAromatic aminesHole Transporting Materials

Ligand Design in Coordination Chemistry and Catalysis

In the realm of coordination chemistry and catalysis, the nitrogen atoms of the pyrimidine ring in this compound can act as coordination sites for metal ions. The design of ligands is a critical aspect of developing catalysts with high activity, selectivity, and stability. The substitution pattern on the pyrimidine ring can be tailored to influence the coordination environment around a metal center.

The chlorine atoms can be replaced with other functional groups, such as phosphines, amines, or thiols, which are known to be excellent coordinating agents for a variety of transition metals. By synthesizing derivatives of this compound with these functionalities, new ligands can be created. The fluoromethyl group, being electron-withdrawing, can modulate the electron density on the pyrimidine ring and, consequently, the donor properties of the nitrogen atoms. This electronic tuning can have a profound impact on the catalytic activity of the resulting metal complex.

For example, a bidentate ligand could be synthesized by replacing the two chlorine atoms with groups capable of chelating to a metal center. Such a ligand could then be used to form stable complexes with metals like palladium, platinum, or rhodium, which are widely used in catalysis. The specific properties of the fluoromethyl group could impart unique characteristics to the catalyst, potentially leading to improved performance in reactions such as cross-coupling, hydrogenation, or hydroformylation.

The following table presents a hypothetical design strategy for ligands derived from a dichloropyrimidine core.

Starting MaterialModification ReactionCoordinating GroupTarget MetalPotential Catalytic Application
This compoundNucleophilic Substitution with DiphenylphosphinePhosphine (B1218219)PalladiumCross-coupling Reactions
This compoundAminationAmineRhodiumHydroformylation
This compoundThiolationThiolPlatinumHydrosilylation

While direct experimental studies on this compound as a ligand precursor are not widely reported, the fundamental principles of coordination chemistry suggest its potential as a versatile platform for the development of novel ligands and catalysts. Further research in this area could unlock new applications for this and related fluorinated pyrimidine compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,6-dichloro-2-(fluoromethyl)pyrimidine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves chlorination of a pyrimidine precursor. For example, substituting hydroxyl or amino groups with chlorine using reagents like POCl₃ or PCl₅ under reflux conditions (80–120°C) . Yield optimization may require controlled stoichiometry (e.g., 1:3 molar ratio of precursor to chlorinating agent) and inert gas purging to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate the product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify fluoromethyl (-CF₂H) protons at δ ~5.0–5.5 ppm (¹H) and carbons at δ ~80–90 ppm (¹³C, J coupling ~30–40 Hz for C-F) .
  • Mass Spectrometry (EI/ESI) : Look for molecular ion peaks at m/z ~181–183 (M⁺) and isotopic patterns consistent with Cl (3:1 ratio for two Cl atoms) .
  • IR Spectroscopy : Confirm C-F stretches at ~1100–1200 cm⁻¹ and C-Cl stretches at ~550–600 cm⁻¹ .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. The compound is moisture-sensitive; store under nitrogen or argon at 2–8°C. Neutralize spills with sodium bicarbonate or vermiculite. Waste disposal should follow halogenated organic waste guidelines .

Advanced Research Questions

Q. How does the fluoromethyl group influence the regioselectivity of nucleophilic substitution reactions in this compound?

  • Methodological Answer : The electron-withdrawing fluoromethyl group activates the C-4 and C-6 positions for nucleophilic attack (e.g., by amines or alkoxides). Computational studies (DFT) show that C-6 is more electrophilic due to steric and electronic effects from the fluoromethyl substituent. Experimental validation involves competitive reactions with limiting nucleophiles (e.g., aniline) and HPLC monitoring of product ratios .

Q. What strategies can resolve contradictions in reported reactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected stability under basic conditions) may arise from trace impurities or solvent effects. Systematic reproducibility checks include:

  • Repeating reactions in anhydrous solvents (e.g., THF, DMF) with molecular sieves.
  • Using high-purity reagents (≥99.9%) and characterizing intermediates via LC-MS.
  • Comparing results with analogous compounds (e.g., 4,6-dichloro-2-trifluoromethylpyrimidine) to isolate substituent-specific effects .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Screen against target enzymes (e.g., kinases, DHFR) using software like AutoDock Vina. The fluoromethyl group’s hydrophobicity and size may enhance binding in hydrophobic pockets.
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from in vitro assays (e.g., IC₅₀ values).
  • ADMET Prediction : Use tools like SwissADME to assess pharmacokinetics, focusing on fluorinated metabolites .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Key challenges include:

  • Exothermic Reactions : Use jacketed reactors with precise temperature control (-10°C to 25°C) during chlorination.
  • Purification at Scale : Replace column chromatography with fractional distillation or continuous crystallization.
  • Byproduct Management : Optimize quench steps to minimize halogenated waste (e.g., HCl gas scrubbing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.